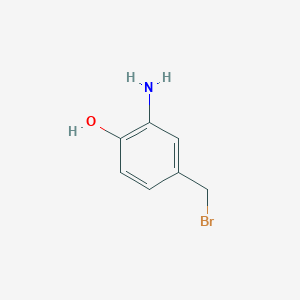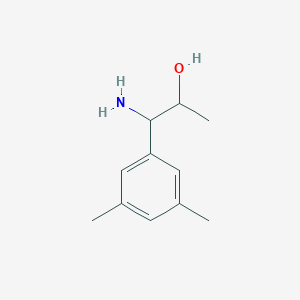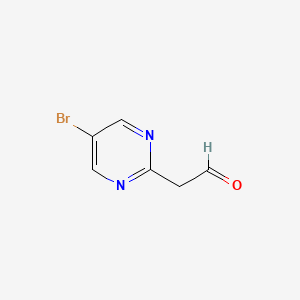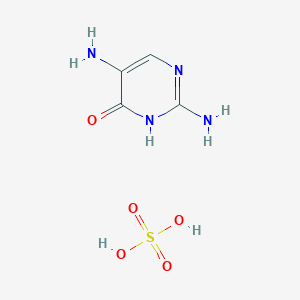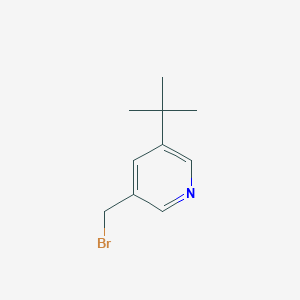
3-Chloro-2-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-iodobenzaldehyde is an aromatic compound with the molecular formula C7H4ClIO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by chlorine and iodine atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-iodobenzaldehyde typically involves halogenation reactions. One common method is the iodination of 3-chlorobenzaldehyde. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction proceeds as follows:
Iodination of 3-Chlorobenzaldehyde:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-iodobenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Substitution: Depending on the substituent introduced, products can vary widely.
Oxidation: 3-Chloro-2-iodobenzoic acid.
Reduction: 3-Chloro-2-iodobenzyl alcohol.
Aplicaciones Científicas De Investigación
3-Chloro-2-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-iodobenzaldehyde depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-fluorobenzaldehyde
- 3-Chloro-2-bromobenzaldehyde
- 3-Chloro-2-methylbenzaldehyde
Comparison
3-Chloro-2-iodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct electronic and steric properties. Compared to its fluorine and bromine analogs, the iodine atom makes it more reactive in substitution reactions due to its larger atomic size and lower bond dissociation energy. This makes this compound a valuable intermediate in organic synthesis, offering versatility in chemical transformations.
Propiedades
Número CAS |
469912-65-0 |
|---|---|
Fórmula molecular |
C7H4ClIO |
Peso molecular |
266.46 g/mol |
Nombre IUPAC |
3-chloro-2-iodobenzaldehyde |
InChI |
InChI=1S/C7H4ClIO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H |
Clave InChI |
QCASBRFHVKFMIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


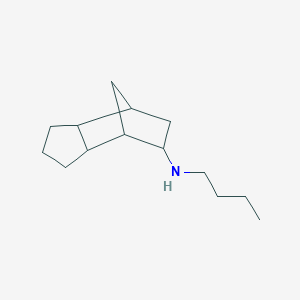
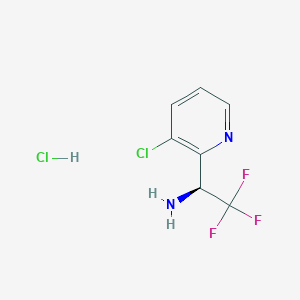
![benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B13027562.png)
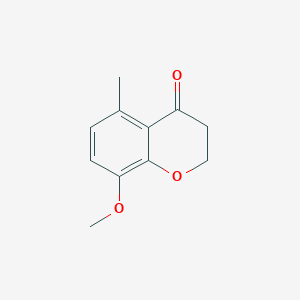
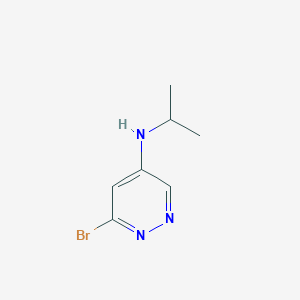

![N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13027589.png)


